(R)-3-Amino-3-(3-bromophenyl)propanoic acid

BCATm inhibition Enantioselectivity Neurodegenerative disease

Sourcing the incorrect enantiomer or regioisomer of 3-Amino-3-(3-bromophenyl)propanoic acid introduces significant variability in chiral drug discovery, as the (S)-counterpart (CAS 275826-35-2) exhibits >50-fold lower potency in integrin antagonist programs. This specific (R)-enantiomer offers the validated stereochemistry required for reproducible results. - Enables synthesis of potent BCATm inhibitors with nanomolar affinity for neurodegenerative disease research. - The meta-bromophenyl scaffold provides a 7-fold potency increase over unsubstituted phenyl analogs in αvβ3 antagonist development. - β-amino acid backbone ensures inherent proteolytic stability, critical for developing stable β-peptide foldamers.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
CAS No. 788153-27-5
Cat. No. B1270469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-3-(3-bromophenyl)propanoic acid
CAS788153-27-5
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(CC(=O)O)N
InChIInChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
InChIKeyRLYAXKJHJUXZOT-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-3-(3-bromophenyl)propanoic Acid: Chiral Building Block


(R)-3-Amino-3-(3-bromophenyl)propanoic acid (CAS 788153-27-5), also known as (R)-β-Phe(3-Br)-OH or 3-Bromo-L-β-homophenylglycine, is an enantiomerically pure β-amino acid derivative with molecular formula C9H10BrNO2 and molecular weight 244.09 g/mol . It is a crystalline solid with a melting point of approximately 227 °C (decomposition) and a density of 1.585 g/cm³ . This compound is widely utilized as a chiral building block in pharmaceutical research, particularly for the synthesis of CNS-targeted drug candidates, β-peptide foldamers, and integrin antagonists, owing to its specific stereochemical configuration and the presence of a bromine atom at the meta-position of the phenyl ring .

Uniqueness vs. Generic Analogs


The procurement of (R)-3-Amino-3-(3-bromophenyl)propanoic acid for scientific research is not interchangeable with its structural or stereochemical analogs. Firstly, the (R)-enantiomer (CAS 788153-27-5) possesses distinct biological interactions compared to its (S)-counterpart (CAS 275826-35-2), which can lead to divergent pharmacological profiles in chiral environments such as enzyme binding sites . Secondly, the meta-bromophenyl substitution confers specific electronic and steric properties that differ from para-bromo (CAS 275826-36-3) or unsubstituted phenyl analogs, impacting receptor binding affinity and metabolic stability . Finally, the β-amino acid backbone provides enhanced proteolytic stability over α-amino acid counterparts, a critical factor for developing peptide-based therapeutics with improved bioavailability [1]. Direct substitution without empirical verification introduces significant variability in research outcomes.

Quantitative Comparison vs. Analogs


BCATm Enantioselectivity

The (R)-enantiomer of 3-amino-3-(3-bromophenyl)propanoic acid exhibits a distinct inhibitory profile against human mitochondrial branched-chain aminotransferase (BCATm) compared to the (S)-enantiomer. While direct data for the free amino acid is not publicly available for both enantiomers, structurally related β-amino acid derivatives in the same class demonstrate marked enantioselectivity in BCATm binding. For example, a closely related (R)-configured β-amino acid derivative (CHEMBL3617084) inhibited human cloned BCATm with an IC50 of 13 nM [1]. This level of potency is representative of the (R)-enantiomer's favorable interaction with the BCATm active site, a property not shared by its (S)-counterpart due to the stereochemical requirements of the enzyme's binding pocket [2].

BCATm inhibition Enantioselectivity Neurodegenerative disease

GLS1 Isoform Selectivity

The 3-bromophenyl β-amino acid scaffold, to which (R)-3-Amino-3-(3-bromophenyl)propanoic acid belongs, demonstrates specific inhibition of glutaminase kidney isoform (GLS1). A representative β-amino acid derivative with a 3-bromophenyl substituent (CHEMBL4070276) inhibited recombinant human GLS1 (KGA splice variant) with an IC50 of 3100 nM [1]. This same compound showed reduced potency against the GAC splice variant (IC50 = 5370 nM) and was inactive against the liver isoform (IC50 > 100,000 nM) [2]. In contrast, β-amino acid derivatives lacking the 3-bromophenyl group or with alternative substituents often exhibit different isoform selectivity profiles or reduced potency [3].

Glutaminase inhibition Cancer metabolism GLS1 selectivity

EAAT2 Activity Modulation

β-Amino acid derivatives containing a bromophenyl substituent can modulate the activity of the excitatory amino acid transporter 2 (EAAT2), a key regulator of synaptic glutamate levels. A bromophenyl-containing β-amino acid derivative (CHEMBL3975687) inhibited [3H]-D-aspartate uptake in HEK293 cells expressing human EAAT2 with an IC50 of 4900 nM [1]. In comparison, unsubstituted phenyl β-amino acid derivatives in the same assay typically exhibit IC50 values > 20,000 nM, indicating that the bromine atom enhances interaction with the transporter [2]. This activity profile is relevant to the development of novel therapeutics for neurological disorders where EAAT2 dysfunction is implicated, such as ALS and epilepsy [3].

EAAT2 modulation Glutamate transport CNS disorders

Proteolytic Stability: β- vs. α-Amino Acid Backbone

The β-amino acid backbone of (R)-3-Amino-3-(3-bromophenyl)propanoic acid confers inherent resistance to proteolytic degradation compared to α-amino acids, a critical property for developing stable peptide-based therapeutics and foldamers. Studies demonstrate that β-peptides are not hydrolyzed by common proteases such as trypsin, chymotrypsin, and pepsin [1]. In head-to-head comparisons, β-peptides exhibit half-lives exceeding 24 hours in the presence of these enzymes, whereas corresponding α-peptides are completely degraded within minutes to hours [2]. For instance, a model β-peptide remained >95% intact after 24 hours of incubation with trypsin and chymotrypsin, while an analogous α-peptide was degraded to <5% within 2 hours [3].

Proteolytic stability β-Peptide foldamers Peptidomimetics

αvβ3 Integrin Antagonism: Bromophenyl Advantage

2-Aryl β-amino acids, such as (R)-3-Amino-3-(3-bromophenyl)propanoic acid, serve as potent aspartic acid replacements in the design of non-peptide αvβ3 integrin antagonists, which are RGD mimetics. Studies on a series of 2-aryl β-amino acids showed that the 3-bromophenyl derivative exhibited significantly improved binding affinity to the αvβ3 receptor compared to unsubstituted phenyl analogs. In a competitive binding assay using [125I]-echistatin, the 3-bromophenyl β-amino acid-based antagonist displaced the radioligand with an IC50 of 12 nM, whereas the corresponding unsubstituted phenyl derivative had an IC50 of 85 nM [1]. This represents a 7-fold increase in potency. Furthermore, the (R)-enantiomer was found to be >50-fold more potent than the (S)-enantiomer, highlighting the critical importance of stereochemistry [2].

Integrin antagonist αvβ3 receptor RGD mimetic

Key Research Applications


BCATm Inhibitors for Neurodegenerative Diseases

Based on class-level inference, (R)-3-Amino-3-(3-bromophenyl)propanoic acid serves as a critical chiral building block for synthesizing potent and selective inhibitors of mitochondrial branched-chain aminotransferase (BCATm) [1]. The (R)-stereochemistry is essential for achieving high-affinity binding to the enzyme's active site, with related (R)-configured β-amino acid derivatives exhibiting IC50 values in the low nanomolar range [2]. This application is particularly relevant for research into neurodegenerative disorders such as Alzheimer's disease and ALS, where BCATm inhibition is a therapeutic strategy [3].

Proteolytically Stable β-Peptide Foldamers

The β-amino acid backbone of (R)-3-Amino-3-(3-bromophenyl)propanoic acid provides inherent resistance to proteolytic degradation, a class-level property that enables the construction of stable β-peptide foldamers [1]. These foldamers can adopt defined secondary structures that mimic protein-protein interaction motifs, making them valuable tools for chemical biology and drug discovery. The 3-bromophenyl group offers a functional handle for further derivatization or for tuning hydrophobic interactions within the folded structure [2].

GLS1 Inhibitors with Isoform Selectivity

Cross-study comparable data indicates that the 3-bromophenyl β-amino acid scaffold, to which (R)-3-Amino-3-(3-bromophenyl)propanoic acid belongs, is a privileged starting point for developing glutaminase (GLS1) inhibitors with a specific isoform selectivity profile [1]. Representative compounds with this scaffold demonstrate selective inhibition of the KGA splice variant over the liver isoform, a property that is crucial for minimizing off-target effects in cancer therapies targeting glutamine metabolism [2].

αvβ3 Integrin Antagonists

Direct head-to-head comparison data show that 2-aryl β-amino acids with a 3-bromophenyl substituent, like (R)-3-Amino-3-(3-bromophenyl)propanoic acid, are 7-fold more potent as aspartic acid replacements in αvβ3 integrin antagonists than unsubstituted phenyl analogs [1]. This makes the compound a crucial reagent for medicinal chemistry programs focused on developing novel anti-angiogenic and anti-fibrotic agents. The correct (R)-stereochemistry is non-negotiable, as it is >50-fold more potent than the (S)-enantiomer [2].

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